

CAS number and molecular weight of Propargyl-PEG4-sulfonic acid.

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Compound of Interest

Compound Name: *Propargyl-PEG4-sulfonic acid*

Cat. No.: *B610249*

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Propargyl-PEG4-sulfonic Acid: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **Propargyl-PEG4-sulfonic acid**, a heterobifunctional linker critical to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed chemical data, experimental protocols, and a visualization of its mechanism of action.

Core Compound Data

Propargyl-PEG4-sulfonic acid is a versatile chemical tool featuring a terminal alkyne group (propargyl) and a sulfonic acid moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for covalent linkage to a wide array of molecules, enhancing solubility and providing a flexible bridge.

Parameter	Value	Source(s)
CAS Number	1817735-29-7	[1] [2] [3]
Molecular Weight	296.3 g/mol	[1] [2]
Molecular Formula	C11H20O7S	[1] [2]

Applications in Bioconjugation and Drug Development

Propargyl-PEG4-sulfonic acid is prominently used in two key areas of biomedical research:

- **Click Chemistry:** The terminal propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the precise and stable conjugation of the linker to molecules bearing an azide group, such as proteins, peptides, or nucleic acids.[\[4\]](#)[\[5\]](#)
- **PROTAC Synthesis:** As a bifunctional linker, it is instrumental in the synthesis of PROTACs. [\[3\]](#)[\[6\]](#) PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to target and degrade disease-causing proteins.[\[3\]](#)[\[7\]](#) The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, initiating the degradation process.[\[8\]](#)

Experimental Protocols

The following are representative protocols for the application of **Propargyl-PEG4-sulfonic acid**.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating **Propargyl-PEG4-sulfonic acid** to an azide-containing biomolecule.

Materials:

- **Propargyl-PEG4-sulfonic acid**

- Azide-functionalized biomolecule (e.g., protein, peptide)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS), pH 7.4
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **Propargyl-PEG4-sulfonic acid** in an appropriate solvent (e.g., DMSO or water).
 - Prepare a 10 mM stock solution of the azide-functionalized biomolecule in PBS.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
 - Prepare a 50 mM stock solution of THPTA in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-functionalized biomolecule and **Propargyl-PEG4-sulfonic acid** in a 1:5 to 1:10 molar ratio.
 - Add THPTA to the mixture to a final concentration of 1 mM.
 - Add CuSO₄ to a final concentration of 0.5 mM.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
- Reaction Conditions:

- Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
- Purification:
 - Upon completion, purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents and byproducts.

PROTAC Synthesis (Illustrative Example)

This protocol provides a conceptual workflow for the synthesis of a PROTAC using **Propargyl-PEG4-sulfonic acid** as a linker. This typically involves a multi-step synthesis.

Step 1: Conjugation to the E3 Ligase Ligand

- The sulfonic acid group of **Propargyl-PEG4-sulfonic acid** is activated (e.g., using a carbodiimide) and reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) to form a stable amide bond.
- The resulting product is an intermediate where the E3 ligase ligand is attached to the PEG linker, with the propargyl group available for the next reaction.
- Purification of this intermediate is performed using chromatography.

Step 2: Conjugation to the Target Protein Ligand

- An azide-functionalized ligand for the protein of interest (POI) is synthesized separately.
- The propargyl-containing intermediate from Step 1 is then reacted with the azide-functionalized POI ligand via a CuAAC reaction, as described in the protocol above.
- The final PROTAC molecule is purified using preparative HPLC.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The primary role of **Propargyl-PEG4-sulfonic acid** in PROTACs is to bridge the target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.



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Caption: PROTAC Mechanism of Action.

The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.

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